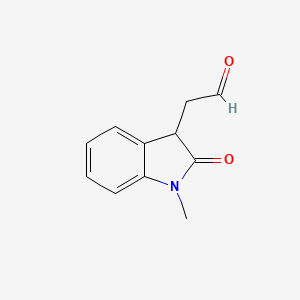

3-Formylmethyl-1-methyloxindole

Descripción

3-Formylmethyl-1-methyloxindole is an oxindole derivative characterized by a formylmethyl substituent at the 3-position and a methyl group at the 1-position of the oxindole scaffold. Oxindoles are bicyclic compounds featuring a benzopyrrole framework with a ketone moiety, making them versatile intermediates in pharmaceutical and organic synthesis. These analogs share key functional groups (e.g., formyl, methyl esters) and serve as critical precursors for synthesizing bioactive molecules .

Propiedades

Fórmula molecular |

C11H11NO2 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

2-(1-methyl-2-oxo-3H-indol-3-yl)acetaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)9(6-7-13)11(12)14/h2-5,7,9H,6H2,1H3 |

Clave InChI |

YELNYNPSCGCGTN-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C(C1=O)CC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Formylmethyl-1-methyloxindole (hypothetical) with structurally related indole derivatives from the evidence. Key differences arise from substituent types, positions, and molecular properties.

Table 1: Comparative Analysis of 3-Formylindole Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The triisopropylsilyl group in 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole enhances steric bulk and lipophilicity, making it useful for protecting reactive sites during synthesis . In contrast, methyl esters (e.g., in Methyl 3-formylindole-4-carboxylate) improve solubility and serve as leaving groups for further functionalization .

- The position of the carboxylate/ester group (4-, 5-, or 6-position) influences electronic effects on the indole ring, altering reactivity in cross-coupling reactions or nucleophilic substitutions .

Synthetic Utility :

- Methyl 3-formylindole-5-carboxylate is a key precursor for indole-based antibiotics, leveraging the electron-withdrawing ester group to direct electrophilic substitutions .

- The triisopropylsilyl-protected derivative in demonstrates stability under acidic conditions, enabling selective deprotection in multistep syntheses.

Research Findings and Implications

- Bioactivity : While direct data for 3-Formylmethyl-1-methyloxindole are lacking, methyl 3-formylindole-5-carboxylate derivatives show moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .

- Synthetic Pathways: The formyl group in these compounds is pivotal for condensation reactions (e.g., Knoevenagel or Wittig reactions) to generate α,β-unsaturated ketones or heterocyclic frameworks .

- Challenges : The triisopropylsilyl group in may complicate purification due to its high molecular weight, whereas methyl esters in offer easier chromatographic handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.